N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-32-21-10-9-20-16-23(27-22(20)17-21)25(31)26-11-5-8-24(30)29-14-12-28(13-15-29)18-19-6-3-2-4-7-19/h2-4,6-7,9-10,16-17,27H,5,8,11-15,18H2,1H3,(H,26,31) |
InChI Key |
OGRGYQGGIOEKSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid
The indole core is synthesized via Fischer indole synthesis, starting from 4-methoxyphenylhydrazine and ethyl levulinate. Cyclization under acidic conditions (HCl, ethanol, reflux, 12 h) yields 6-methoxy-1H-indole-2-carboxylic acid with 78–85% purity.
Activation of the Carboxylic Acid Group
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C for 1 h. This step achieves >90% conversion to the reactive O-acylisourea intermediate.
Coupling with 4-(4-Benzylpiperazin-1-yl)-4-Oxobutylamine
The activated intermediate is reacted with 4-(4-benzylpiperazin-1-yl)-4-oxobutylamine (synthesized separately via reductive amination of benzylpiperazine and succinic anhydride) in the presence of N,N-diisopropylethylamine (DIPEA). Key parameters include:
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | DCM, DMF, THF | DMF | +12% in DMF |
| Temperature (°C) | 0, 25, 40 | 25 | >60% at 25°C |
| Equiv. DIPEA | 1.0–3.0 | 2.5 | Peak at 2.5 |
Enzymatic Reductive Amination for Chiral Control
Patent WO2020016749A2 discloses an asymmetric synthesis method using rhodium-catalyzed reductive amination to control stereochemistry:
Key Steps:
-
Substrate Preparation : Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate is synthesized via enzymatic reduction of a ketone precursor using alcohol dehydrogenase (ADH) and NADPH cofactor.
-
Coupling Reaction : The piperidine intermediate is coupled with 6-methoxyindole-2-carboxamide using Rh(acac)(C₂H₄)₂ (0.5 mol%) and (S)-BINAP ligand in toluene at 60°C for 24 h.
-
Oxobutyl Linker Installation : The benzylpiperazine-oxobutyl segment is introduced via Mitsunobu reaction (DIAD, PPh₃, THF).
Table 2: Enzymatic vs. Chemical Reduction
| Metric | Enzymatic Method | Chemical (NaBH₄) |
|---|---|---|
| Enantiomeric Excess | >98% ee | 72–78% ee |
| Yield | 58% | 65% |
| Reaction Time | 48 h | 6 h |
Solid-Phase Synthesis for High-Throughput Production
Adapting methodologies from MDPI’s indole-carboxamide hybrids, a resin-bound approach enables parallel synthesis:
Procedure:
-
Resin Functionalization : Wang resin is loaded with Fmoc-6-methoxyindole-2-carboxylic acid using HBTU/HOBt activation.
-
Oxobutyl Linker Addition : 4-Oxobutyric acid is coupled via DIC/oxyma pure in DMF (2 × 30 min).
-
Benzylpiperazine Conjugation : Benzylpiperazine is introduced via reductive amination (NaBH₃CN, DMF/AcOH, 24 h).
-
Cleavage : TFA/DCM (95:5) liberates the product with 89% purity (HPLC).
Table 3: Solid-Phase Synthesis Efficiency
| Batch Size (mmol) | Purity (%) | Average Yield (%) |
|---|---|---|
| 0.1 | 89 | 85 |
| 0.5 | 87 | 82 |
| 1.0 | 84 | 78 |
Challenges and Optimization Strategies
Common Pitfalls:
-
Oxobutyl Side-Chain Instability : The ketone group in the oxobutyl linker is prone to undesired reductions. Using TEMPO (0.1 eq.) as a radical scavenger improves stability.
-
Indole N-H Reactivity : Premature alkylation at the indole N1 position is mitigated by protecting groups (e.g., tert-butoxycarbonyl, Boc), removed later with TFA.
Scalability Considerations:
-
Cost Analysis : Enzymatic methods reduce chiral purification costs by 40% but require specialized equipment.
-
Green Chemistry Metrics : Switching from DCM to cyclopentyl methyl ether (CPME) decreases process mass intensity from 32 to 19.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide exhibit significant antimicrobial properties. A study on related compounds indicated effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentrations (MIC) for several derivatives were reported to be in the micromolar range, highlighting their potential as antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. In particular, compounds derived from similar structures have shown promising results against human cancer cell lines, including colorectal carcinoma (HCT116). For instance, certain derivatives demonstrated IC50 values lower than established chemotherapeutics like 5-fluorouracil, indicating a strong cytotoxic effect on cancer cells while exhibiting selectivity towards malignant over healthy cells .
Case Study: Anticancer Activity Evaluation
A specific evaluation involved testing the compound's efficacy against several cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. The selectivity index was notably favorable when compared to normal cell lines, suggesting a potentially safer profile for therapeutic use .
Neuropharmacological Applications
The piperazine moiety present in the compound suggests possible applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies indicate that such compounds may possess anxiolytic or antidepressant properties, making them candidates for further exploration in psychiatric medicine .
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
CDD-823953 (N-(2-Benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide)
- Structural Similarities : Both compounds share a benzylpiperazine group, critical for receptor binding.
- Key Differences :
- CDD-823953 contains a nitrobenzoylphenyl group, introducing strong electron-withdrawing effects, whereas the target compound has a methoxyindole with electron-donating properties.
- The acetamide linker in CDD-823953 may reduce conformational flexibility compared to the 4-oxobutyl chain in the target compound .
- Functional Implications : CDD-823953 was studied for antitubercular activity, suggesting the benzylpiperazine-carboxamide scaffold may target microbial enzymes. The nitro group likely enhances reactivity but may increase toxicity .
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide
- Structural Similarities: Both compounds feature a methoxy-substituted heterocycle (indole or dihydropyridinone) and a carboxamide linker.
- The indole’s 3-carboxamide (vs. 2-carboxamide in the target) may shift binding orientation in active sites .
- Functional Implications : Piperidine-based analogs are common in kinase inhibitors; the target compound’s piperazine group might improve solubility or target selectivity.
PS69 (Neurokinin 1 Receptor Antagonist Probe)
- Structural Similarities : PS69 includes a 4-oxobutyl chain and piperazine group, akin to the target compound.
- Key Differences: PS69 incorporates a xanthene fluorophore, indicating use as a fluorescent probe rather than a therapeutic agent.
- Functional Implications : The shared 4-oxobutyl-piperazine motif suggests compatibility with intracellular targeting, but PS69’s fluorescence tag prioritizes imaging over potency.
4-(4-Fluorophenyl)piperidine Derivatives
- Structural Similarities : Aromatic piperidine/piperazine groups are present in both.
- Key Differences :
- Functional Implications : Fluorinated analogs often exhibit improved CNS penetration, but the absence of the 4-oxobutyl-carboxamide linker may reduce target engagement.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 4-oxobutyl linker and carboxamide group are synthetically tractable using standard coupling reagents (e.g., TBTU, DIPEA) as seen in related syntheses .
- Pharmacokinetics : The methoxy group may enhance metabolic stability compared to nitro-containing analogs like CDD-823953, which could exhibit faster clearance .
- Target Specificity: Piperazine rings (vs.
Biological Activity
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity across various biological systems.
The molecular formula of this compound is C25H30N4O3, with a molecular weight of 434.54 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological effects, including antipsychotic and antidepressant activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3 |
| Molecular Weight | 434.54 g/mol |
| LogP | 2.5056 |
| Polar Surface Area | 61.406 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available indole derivatives and piperazine precursors. The structural complexity is derived from the incorporation of functional groups that enhance its solubility and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antimicrobial properties .
Anticancer Activity
Research has also indicated that indole derivatives possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, with some derivatives exhibiting selectivity towards rapidly dividing cells .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the activity of several indole derivatives against MRSA, it was found that certain structural modifications significantly enhanced their antibacterial efficacy. This compound was among those tested, showing promising results with an MIC of approximately 3.90 µg/mL against MRSA .
- Cytotoxicity Assessment : A comparative study on the cytotoxic effects of various indole-based compounds revealed that those containing piperazine moieties exhibited higher antiproliferative activity against cancer cell lines compared to their non-piperazine counterparts. The compound demonstrated significant inhibition of cell growth in A549 cells with an IC50 value in the low micromolar range .
Q & A
Q. What protocols ensure reproducibility in pharmacological evaluations?
- Answer :
- Dose-response curves : Use at least six concentrations (10 pM–10 µM) in triplicate.
- Positive controls : Include reference antagonists (e.g., SB-277011A for D3 receptors) .
- Data normalization : Express results as % inhibition relative to vehicle controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
